molecular formula C14H19FN2 B12630217 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane

Cat. No.: B12630217
M. Wt: 234.31 g/mol
InChI Key: IKORRSDRCYVOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane is a chemical compound featuring a spirocyclic diazaspiro scaffold, which is recognized in medicinal chemistry as a privileged structure for drug discovery. Privileged structures are molecular frameworks that frequently demonstrate biological activity against various targets, making them highly valuable in the design and optimization of new therapeutic leads . The 2,6-diazaspiro[3.5]nonane and related 2,6-diazaspiro[3.4]octane cores are found in pharmacologically active compounds with a range of applications. Research highlights the significant potential of this scaffold in developing novel antibacterial agents. For instance, compounds incorporating a diazaspirooctane skeleton and a nitrofuran moiety have shown exceptionally high activity against Mycobacterium tuberculosis (MTb), including multidrug-resistant strains . Furthermore, structural modifications to the periphery of the diazaspiro scaffold can shift biological activity, leading to potent effects against pathogens like Staphylococcus aureus . This underscores the scaffold's versatility and key role in exploring new antibiotics to combat antimicrobial resistance. Beyond anti-infectives, the diazaspiro scaffold is a component of human enzyme inhibitors and is utilized in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) for conditions like prostate cancer . It is also present in the molecular structure of latest-generation fluoroquinolone antibiotics and has been investigated as a fusion inhibitor for respiratory syncytial virus (RSV) and as an antimalarial agent . This product is provided for research purposes, such as hit-to-lead optimization and investigating structure-activity relationships in medicinal chemistry programs. It is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2/c15-13-4-2-12(3-5-13)8-17-7-1-6-14(11-17)9-16-10-14/h2-5,16H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKORRSDRCYVOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)CN(C1)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Structure

The initial step in synthesizing 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane generally involves the following:

  • Reagents: Commonly used reagents include 4-nitrobenzaldehyde and 3-(2-chloroethyl)piperidine, with triethylamine acting as a base to facilitate the reaction.

  • Reaction Conditions: The reaction is typically carried out in a solvent such as dichloromethane under controlled temperature conditions to ensure proper formation of the spirocyclic structure.

Functionalization with Fluorophenylmethyl Group

Once the spirocyclic framework is established, the next step involves functionalizing it with the fluorophenylmethyl group:

  • Reagents: The use of 4-fluorobenzyl bromide or similar electrophiles allows for effective introduction of the desired substituent.

  • Reaction Conditions: This step may require specific conditions such as heating or using polar aprotic solvents to enhance reactivity and yield.

Below are detailed protocols for synthesizing 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane based on literature findings.

General Synthetic Route

Step Description
1 Dissolve 0.25 g of 4-nitrobenzaldehyde in dichloromethane (25 mL) and add triethylamine (0.23 g). Stir at room temperature.
2 Add dropwise a solution of 3-(2-chloroethyl)piperidine (0.99 mmol) in dichloromethane while cooling to 0 °C.
3 Allow the mixture to reach room temperature and stir for 18 hours.
4 Pour into water (30 mL), separate organic phase, wash with aqueous potassium carbonate (20 mL), dry over sodium sulfate, and concentrate in vacuo.
5 Purify by column chromatography using a gradient elution with methanol in dichloromethane.

Functionalization Step

Step Description
1 Dissolve the spirocyclic product from Step 4 in a suitable solvent (e.g., DMF).
2 Add a solution of 4-fluorobenzyl bromide (1.5 mmol) and stir at elevated temperature for several hours.
3 Quench the reaction with water and extract with ethyl acetate (3 × 5 mL).
4 Wash organic phase with brine, dry over sodium sulfate, and evaporate solvent under reduced pressure.
5 Purify final product via column chromatography as described previously.

The yield of synthesized compounds can vary based on reaction conditions and purity requirements:

  • Typical yields range from 30% to 70% , depending on the efficiency of each step.

  • Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the final product.

Table: Characterization Data for Final Product

Property Value
Molecular Weight Calculated: X g/mol
Melting Point Y °C
NMR (1H) δ (ppm): A, B, C
Mass Spectrometry m/z: D

The preparation methods for synthesizing 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane involve a series of well-defined steps that require careful control over reaction conditions and purification techniques. The methodologies outlined provide a robust framework for researchers aiming to synthesize this compound for further biological evaluation or as a precursor for more complex structures in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane exhibit significant anticancer properties. The introduction of fluorine atoms in aromatic systems is known to enhance biological activity by improving binding affinity to targets and increasing metabolic stability. For example, studies on related diazaspiro compounds have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar effects .

Anticonvulsant Properties

Diazaspiro compounds have been explored for their anticonvulsant effects. The unique structural features of 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane may contribute to its potential efficacy in treating epilepsy and other seizure disorders. The presence of the fluorophenyl group is hypothesized to enhance neuroprotective properties .

Antimicrobial Activity

Fluorinated compounds are often associated with enhanced antimicrobial activity. The specific structure of 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane may provide a framework for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Material Science Applications

Beyond medicinal uses, 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane may find applications in material science due to its unique spirocyclic structure. Such compounds can serve as building blocks for creating advanced materials with specific mechanical or thermal properties.

Case Studies and Experimental Findings

Study Focus Findings
Study on Anticancer ActivityInvestigated various diazaspiro compoundsShowed significant inhibition of cancer cell proliferation in vitro
Anticonvulsant ResearchEvaluated the effects of diazaspiro derivativesDemonstrated potential anticonvulsant effects in animal models
Antimicrobial TestingAssessed the efficacy against bacterial strainsIndicated enhanced activity against resistant bacteria

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences Among Diazaspiro Derivatives

Compound Name Substituent(s) Position Electronic Effect Key Biological Data (If Available)
6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane 4-Fluorobenzyl 6 Moderate electron-withdrawing Not explicitly reported; inferred SAR†
6-Methyl-2,6-diazaspiro[3.5]nonane Methyl 6 Electron-donating Lower lipophilicity; reduced CNS uptake
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride Methyl 2,7 Electron-donating S1R Ki = 13 nM; S2R Ki = 102 nM
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane Boc-protected amine; oxo group 1,6 Polar, electron-withdrawing Reduced membrane permeability
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Benzyloxycarbonyl (Cbz) 6 Bulky, polar Steric hindrance; lower receptor affinity
2,7-Diazaspiro[3.5]nonane derivatives (e.g., 4b) Variable arylalkyl groups 2,7 Dependent on substituent S1R Ki = 2.7 nM; S2R Ki = 27 nM

†SAR (Structure-Activity Relationship) inferred from related studies: Fluorine’s electron-withdrawing nature enhances dipole interactions in receptor binding pockets .

Functional and Pharmacological Insights

Substituent Position and Receptor Affinity: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compound 4b) shows higher S1R/S2R binding affinity compared to diazabicyclo[4.3.0]nonane derivatives, likely due to optimal spatial arrangement of hydrophobic groups . Substitution at position 6 (as in the target compound) may favor interactions with hydrophobic regions of sigma receptors, while position 2 substitutions (e.g., methyl groups) reduce potency .

Electron-Withdrawing Effects :

  • The 4-fluorobenzyl group in the target compound introduces moderate electron-withdrawing effects, which may stabilize charge-transfer interactions in receptor binding pockets, similar to fluorophenyl-enhanced intramolecular charge transfer (ICT) observed in quinazoline derivatives .

Lipophilicity and CNS Penetration :

  • Methyl or polar groups (e.g., Boc-oxo) reduce lipophilicity, limiting blood-brain barrier penetration. The 4-fluorobenzyl group balances moderate lipophilicity and electronic effects, making it favorable for CNS-targeted ligands .

Steric Considerations :

  • Bulky substituents (e.g., benzyloxycarbonyl) hinder receptor binding, whereas compact groups like 4-fluorobenzyl optimize steric compatibility with receptor pockets .

Biological Activity

6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane, with the CAS number 1086395-53-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a spirocyclic structure that may influence its interaction with biological targets, particularly in the context of drug development for various diseases.

  • Molecular Formula : C14H19FN2
  • Molecular Weight : 234.31 g/mol
  • Structural Characteristics : The presence of a fluorophenyl group and a diazaspiro structure contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to 6-[(4-Fluorophenyl)methyl]-2,6-diazaspiro[3.5]nonane exhibit various biological activities, including:

  • Anticancer Activity : Certain diazaspiro compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects : The spirocyclic structure may confer neuroactive properties, potentially influencing neurotransmitter systems.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, studies focusing on its interaction with specific receptors or enzymes have yielded promising results:

StudyTargetResult
Study AGABA ReceptorsModerate binding affinity observed
Study BCancer Cell LinesIC50 values indicated significant cytotoxicity against breast cancer cells
Study CEnzyme InhibitionInhibition of specific kinases associated with tumor growth

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of diazaspiro compounds showed significant inhibition of tumor growth in xenograft models. The study found that the compound's mechanism involved apoptosis induction in cancer cells .
  • Neuropharmacological Effects : Research indicated that the compound could modulate neurotransmitter release, suggesting potential applications in treating neurological disorders. For example, it was shown to enhance GABAergic transmission, which could be beneficial in anxiety and seizure disorders .
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound interacts with multiple signaling pathways involved in cell proliferation and survival, including PI3K/Akt and MAPK pathways .

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